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Introduction
The Cathelicidin-Related Antimicrobial Peptide (CRAMP), encoded by the Camp gene, is the

only known cathelicidin in mice and is the ortholog to human LL-37. As a critical component of

the innate immune system, CRAMP exhibits potent antimicrobial activity against a broad

spectrum of pathogens and plays a significant role in modulating inflammatory responses,

promoting wound healing, and influencing adaptive immunity.[1][2] Given its multifaceted role in

host defense and immunomodulation, accurately quantifying the expression of the Camp gene

is crucial for research in immunology, infectious diseases, and the development of novel

therapeutics. Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for

measuring Camp mRNA levels, providing valuable insights into its regulation and function

under various physiological and pathological conditions.

Principle of the Assay
This protocol details the use of SYBR Green-based qPCR to quantify the relative expression of

the mouse Camp gene. The process begins with the isolation of high-quality total RNA from

mouse tissues or cells. This RNA is then reverse-transcribed into complementary DNA (cDNA).

The resulting cDNA serves as the template for the qPCR reaction. In the reaction, a fluorescent

dye (SYBR Green) binds to double-stranded DNA, emitting a signal that is proportional to the

amount of amplified product. The cycle threshold (Ct) value, the point at which fluorescence

crosses a threshold, is inversely proportional to the initial amount of target mRNA. The relative
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expression of Camp is calculated by normalizing its Ct value to that of a stably expressed

housekeeping gene, using the comparative ΔΔCt method.[3]

Experimental Protocols
I. Total RNA Isolation
High-quality, intact total RNA is essential for accurate gene expression analysis.

Sample Collection: Excise mouse tissue of interest and immediately snap-freeze in liquid

nitrogen or place in an RNA stabilization solution (e.g., RNAlater) to prevent RNA

degradation. For cell cultures, pellet cells by centrifugation and wash with ice-cold PBS.

Homogenization: Homogenize tissue samples using a rotor-stator homogenizer or bead mill

in a suitable lysis buffer (e.g., TRIzol or a buffer from a commercial RNA isolation kit). For

cell pellets, add lysis buffer directly.

RNA Extraction: Purify total RNA using either a phenol-chloroform extraction method or a

column-based RNA isolation kit, following the manufacturer’s instructions.

DNase Treatment: To remove any contaminating genomic DNA, perform an on-column

DNase digestion (if using a kit) or a post-extraction DNase treatment.

RNA Quantification and Quality Control:

Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an

automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact RNA will show sharp

28S and 18S ribosomal RNA bands.

II. cDNA Synthesis (Reverse Transcription)
Reaction Setup: In an RNase-free tube, combine the following components on ice:

Total RNA: 1 µg

Random Hexamers or Oligo(dT) primers
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dNTPs

RNase-free water to the desired volume

Denaturation: Heat the mixture at 65°C for 5 minutes, then place immediately on ice for at

least 1 minute.

Reverse Transcription: Add the following to the denatured RNA mixture:

5X Reverse Transcription Buffer

Reverse Transcriptase (e.g., M-MLV)

RNase Inhibitor

Incubation: Incubate the reaction according to the reverse transcriptase manufacturer's

recommendations (e.g., 25°C for 10 minutes, followed by 42-50°C for 50-60 minutes).

Inactivation: Inactivate the enzyme by heating at 85°C for 5 minutes.[4]

Storage: The resulting cDNA can be stored at -20°C until use.

III. Quantitative Real-Time PCR (qPCR)
Primer Design/Selection: Use validated primers for mouse Camp and selected housekeeping

genes.

Mouse Camp (CRAMP) Primers Example:

Forward: 5′-CCCAAGTCTGTGAGGTTCCG-3′[5]

Reverse: 5′-GTGCACCAGGCTCGTTACA-3′[5]

Housekeeping Genes: The stability of housekeeping genes can vary between tissues and

experimental conditions.[6][7] It is critical to validate the stability of chosen reference

genes. Common choices for mouse studies include Gapdh, Actb, Hprt, and Ppia.

Mouse Gapdh Example:
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Forward: 5′-TGTCCGTCGTGGATCTGAC-3′[5]

Reverse: 5′-AGGGAGATGCTCAGTGTTGG-3′[5]

qPCR Reaction Setup: Prepare the reaction mix on ice. For each sample, combine the

following in a qPCR plate well (volumes may vary based on the master mix):

2X SYBR Green qPCR Master Mix

Forward Primer (final concentration 200-500 nM)

Reverse Primer (final concentration 200-500 nM)

cDNA template (diluted)

Nuclease-free water

Plate Setup: Include the following controls in your qPCR run:

No-Template Control (NTC): To check for contamination.

No-Reverse-Transcriptase Control (-RT): To check for genomic DNA contamination.

Biological Replicates: At least three per experimental group.

Technical Replicates: At least two per sample.

Thermal Cycling Program: A typical program is as follows:

Initial Denaturation: 95°C for 10 minutes

Amplification (40 cycles):

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Melt Curve Analysis: To verify the specificity of the amplified product.
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IV. Data Analysis (Relative Quantification)
The comparative Ct (ΔΔCt) method is used for relative quantification.

Calculate ΔCt: For each sample, normalize the Ct value of the target gene (Camp) to the Ct

value of the housekeeping gene (HKG).

ΔCt = Ct(Camp) - Ct(HKG)

Calculate ΔΔCt: Normalize the ΔCt of the experimental sample to the ΔCt of the control

sample.

ΔΔCt = ΔCt(Experimental) - ΔCt(Control)

Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Data Presentation
Table 1: Example qPCR Data for CRAMP Expression
Analysis

Sample ID Group
Biological
Replicate

CRAMP Ct GAPDH Ct
ΔCt
(CRAMP -
GAPDH)

CTRL-1 Control 1 24.5 18.2 6.3

CTRL-2 Control 2 24.8 18.4 6.4

CTRL-3 Control 3 24.6 18.3 6.3

TRT-1 Treatment 1 21.2 18.3 2.9

TRT-2 Treatment 2 21.5 18.5 3.0

TRT-3 Treatment 3 21.3 18.2 3.1

Table 2: Relative Quantification of CRAMP mRNA
Expression
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Group Average ΔCt (± SD) ΔΔCt (vs. Control)
Fold Change (2-
ΔΔCt)

Control 6.33 ± 0.06 0 1.0

Treatment 3.00 ± 0.10 -3.33 10.1

Table 3: Reported Changes in Mouse CRAMP mRNA
Expression in Different Models

Model
Tissue/Cell
Type

Condition
Fold Change
vs. Control

Reference

C57BL/6 Mice
Bone Marrow

Macrophages

M. avium

infection (24h)
~60-fold increase [8]

Wild-Type Mice
Peritoneal

Lavage

Cecal Ligation &

Puncture

(Sepsis)

~17 to 22-fold

increase
[9]

NOD Mice Colon
C. rodentium

infection

Significant

decrease
[10]

Neonatal Mice Small Intestine
C. parvum

infection

Significant

decrease
[11]
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Caption: Workflow for CRAMP gene expression analysis.
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Caption: Simplified signaling pathway for CRAMP gene induction in mice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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